molecular formula C14H11NO4 B1440923 4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1000587-29-0

4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1440923
CAS No.: 1000587-29-0
M. Wt: 257.24 g/mol
InChI Key: FXYMLBWUVKFDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl compounds, such as “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid”, are organic compounds that consist of two benzene rings connected by a single covalent bond . They are used in a wide range of applications, including the production of various drugs, agricultural products, and organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of biphenyl compounds often involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used due to its mild conditions and functional group tolerance .


Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . The exact structure of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would require more specific information.


Chemical Reactions Analysis

Biphenyls undergo similar reactions to benzene, including electrophilic substitution reactions . The specific reactions of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on the functional groups present in the molecule.


Physical and Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents . The specific physical and chemical properties of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would require more specific information.

Mechanism of Action

Safety and Hazards

Biphenyl compounds can have various safety and hazard profiles depending on their specific structures. For example, biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can undergo electrophilic substitution reactions, similar to benzene, due to the presence of the biphenyl structure . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The nitro group in 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can undergo reduction reactions, leading to the formation of amino derivatives that can further interact with other biomolecules .

Cellular Effects

4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism . This compound can also induce oxidative stress in cells due to the presence of the nitro group, which can generate reactive oxygen species (ROS) during its metabolism . These ROS can affect cellular functions, including DNA damage, protein oxidation, and lipid peroxidation.

Molecular Mechanism

The molecular mechanism of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes such as cytochrome P450, leading to enzyme inhibition or activation . The nitro group can undergo reduction to form amino derivatives, which can further interact with DNA and proteins, leading to changes in gene expression . Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade into various metabolites, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can lead to cumulative oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can cause adverse effects such as liver toxicity, oxidative stress, and inflammation .

Metabolic Pathways

4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and amino derivatives . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also influence the degradation of other xenobiotics by competing for the same metabolic enzymes .

Transport and Distribution

The transport and distribution of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as metabolism and signaling.

Subcellular Localization

4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these organelles can influence its interactions with biomolecules and its role in cellular processes such as energy production and protein synthesis .

Properties

IUPAC Name

3-(4-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYMLBWUVKFDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688630
Record name 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000587-29-0
Record name 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodo-5-nitrobenzoic acid (15.48 g, 52.83 mmol) and Pd(Ph3P)4 (1.84 g, 1.69 mmol) in 300 ml of toluene and 50 ml of ethanol was added p-tolylboronic acid (7.87 g, 58.11 mmol) and a solution of Cs2CO3 (18.89 g, 58.11 mmol) in 20 ml water at room temperature. The reaction was brought to reflux for 18 hours and then cooled to room temperature. To the solution was added 2N NaOH, and the reaction mixture was stirred for 30 minutes. The organic phase was separated, and the aqueous phase was adjusted to PH<4 using 12N HCl. The resulting solid precipitate was filtered and washed with toluene to afford 13.2 g of 4′-Methyl-5-nitro-biphenyl-3-carboxylic acid as light yellow solid (97.2%). MS (M+H)=258.
Quantity
15.48 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
catalyst
Reaction Step One
Name
Cs2CO3
Quantity
18.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.